4,5-Bis(ethylthio)-1,3-dithiole-2-thione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(ethylsulfanyl)-1,3-dithiole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S5/c1-3-9-5-6(10-4-2)12-7(8)11-5/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKQPNZJSFPVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(SC(=S)S1)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474651 | |
| Record name | 4,5-BIS(ETHYLTHIO)-1,3-DITHIOLE-2-THIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59065-21-3 | |
| Record name | 4,5-BIS(ETHYLTHIO)-1,3-DITHIOLE-2-THIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Bis Ethylthio 1,3 Dithiole 2 Thione and Its Advanced Precursors
Historical and Contemporary Synthetic Routes to 4,5-Bis(ethylthio)-1,3-dithiole-2-thione
The synthesis of this compound and its analogs is primarily centered around the formation of the key intermediate, the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion. Historically, the preparation of this dianion involved the reduction of carbon disulfide (CS₂) with alkali metals such as sodium or potassium in a suitable solvent like dimethylformamide (DMF). sigmaaldrich.com This foundational reaction opened the door to a wide range of dithiolene-based compounds.
Contemporary methods have built upon this fundamental approach, focusing on improved yields, safety, and scalability. The general and most widely accepted route to 4,5-bis(alkylthio)-1,3-dithiole-2-thiones, including the ethyl derivative, is the S-alkylation of the pre-formed dmit dianion. wikipedia.org
Convergent and Divergent Synthetic Strategies
The synthesis of this compound predominantly follows a convergent synthetic strategy . This approach involves the independent synthesis of the core 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion, which is then reacted with an appropriate ethylating agent.
The key steps in this convergent synthesis are:
Formation of the dmit dianion: This is typically achieved by the reduction of carbon disulfide with an alkali metal, such as sodium, in an aprotic solvent. wikipedia.org
S-alkylation: The resulting dithiolate salt is then reacted with two equivalents of an ethyl halide, such as ethyl bromide or ethyl iodide, to introduce the two ethylthio substituents.
A potential, though less common, divergent strategy could involve the synthesis of a 4,5-dihalo-1,3-dithiole-2-thione intermediate, which could then be reacted with sodium ethanethiolate. However, the convergent approach via the dmit dianion is generally more efficient and widely employed.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned in academic settings include:
Solvent: The choice of solvent for the alkylation step can significantly impact the reaction rate and yield. While DMF is a common choice, other polar aprotic solvents may also be used.
Temperature: The alkylation reaction is typically carried out at or below room temperature to control exothermicity and minimize side reactions.
Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the dithiolate intermediate.
Purification: Purification of the crude product is often achieved through recrystallization or column chromatography to obtain the compound in high purity.
Below is a representative table illustrating the effect of different alkylating agents on the synthesis of related 4,5-bis(alkylthio)-1,3-dithiole-2-thiones.
| Alkylating Agent | Product | Typical Yield (%) |
| Methyl Iodide | 4,5-Bis(methylthio)-1,3-dithiole-2-thione (B1268230) | High |
| Ethyl Bromide | This compound | Moderate to High |
| Benzyl Bromide | 4,5-Bis(benzylthio)-1,3-dithiole-2-thione | Moderate to High |
Mechanistic Insights into Key Transformation Steps in this compound Formation
The key transformation in the synthesis of this compound is the nucleophilic substitution reaction between the dmit dianion and an ethyl halide. The mechanism involves a double S-alkylation.
The dmit dianion is a powerful bis-nucleophile, with the negative charges localized on the sulfur atoms of the dithiolate. The reaction proceeds via a standard SN2 mechanism where the thiolate anion attacks the electrophilic carbon atom of the ethyl halide, displacing the halide ion as a leaving group. This occurs sequentially at both thiolate sites to yield the final product.
Synthesis of Related Dithiole-2-thione Scaffolds for Comparative Studies
The synthesis of a variety of dithiole-2-thione scaffolds with different substituents at the 4 and 5 positions is well-documented and provides a basis for comparative studies. These related compounds are often prepared using similar synthetic strategies, primarily involving the alkylation or acylation of the dmit dianion.
For instance, the reaction of the dmit dianion with acyl chlorides, such as benzoyl chloride, yields 4,5-bis(benzoylthio)-1,3-dithiole-2-thione. Similarly, using other alkyl halides leads to a range of 4,5-bis(alkylthio) derivatives. These variations allow for the systematic investigation of the electronic and steric effects of the substituents on the properties of the dithiole-2-thione core.
Green Chemistry Approaches and Sustainable Synthetic Practices for this compound
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound, green chemistry principles can be applied to several aspects of the process.
Solvent Selection: The use of hazardous solvents like DMF is a significant environmental concern. Research into greener alternatives for alkylation reactions is ongoing, with solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ionic liquids being explored. sigmaaldrich.comresearchgate.net Water can also be a green medium for the alkylation of thiols, often in the presence of a base. jmaterenvironsci.com
Atom Economy: The convergent synthesis from carbon disulfide and an ethyl halide generally has good atom economy, as most of the atoms from the reactants are incorporated into the final product.
Energy Efficiency: Exploring milder reaction conditions, such as ambient temperature reactions, can reduce energy consumption.
The following table presents some greener solvent alternatives to traditional solvents used in organic synthesis.
| Traditional Solvent | Green Alternative(s) |
| Dichloromethane | 2-Methyltetrahydrofuran |
| Tetrahydrofuran | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether |
| Dimethylformamide (DMF) | Cyrene™, γ-Valerolactone |
Scale-Up Considerations for Research and Development of this compound
The transition from laboratory-scale synthesis to larger-scale production for research and development purposes presents several challenges. For the synthesis of this compound, key considerations include:
Handling of Reagents: Carbon disulfide is highly flammable and toxic, requiring specialized handling procedures and equipment for large-scale use. The use of alkali metals also poses significant safety risks.
Heat Management: The formation of the dmit dianion and the subsequent alkylation can be exothermic. Effective heat management is crucial to ensure reaction control and prevent runaway reactions.
Purification: Purification methods that are practical on a small scale, such as column chromatography, may not be feasible for large quantities. Alternative purification techniques like recrystallization or distillation need to be developed and optimized.
Cost-Effectiveness: The cost of starting materials, solvents, and reagents becomes a more significant factor at a larger scale. Process optimization to maximize yield and minimize waste is essential for economic viability.
The development of robust and scalable synthetic protocols is an active area of research, particularly for precursors to functional materials like tetrathiafulvalene (B1198394) (TTF) derivatives, for which 4,5-bis(alkylthio)-1,3-dithiole-2-thiones are important intermediates.
Theoretical and Computational Investigations of 4,5 Bis Ethylthio 1,3 Dithiole 2 Thione
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are pivotal in elucidating the electronic behavior of molecules like 4,5-Bis(ethylthio)-1,3-dithiole-2-thione. These methods provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals, which are fundamental to understanding its reactivity and electronic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis of this compound
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactions and electronic transitions. For this compound, the HOMO is expected to be predominantly localized on the electron-rich dithiole-2-thione core, which is rich in sulfur atoms with available lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed over the same π-conjugated system, representing the lowest energy state for an incoming electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. Theoretical studies on similar dithiole derivatives often employ Density Functional Theory (DFT) with functionals like B3LYP to calculate these orbital energies.
Table 1: Predicted Frontier Orbital Properties of this compound
| Property | Predicted Characteristic |
|---|---|
| HOMO Localization | Primarily on the 1,3-dithiole-2-thione (B1293655) ring and sulfur atoms. |
| LUMO Localization | Distributed across the π-system of the dithiole-2-thione core. |
| HOMO-LUMO Gap | Expected to be relatively small, indicating potential for high reactivity and use in electronic materials. |
Frontier Orbital Theory and Reactivity Predictions for this compound
Frontier Orbital Theory posits that chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another. For this compound, the HOMO's energy and spatial distribution suggest it will act as an effective electron donor (nucleophile). The sulfur atoms of the ethylthio groups and the thione group contribute significantly to the HOMO, making them likely sites for electrophilic attack.
Conversely, the LUMO's characteristics indicate that the molecule can accept electrons, particularly at the carbon atoms of the dithiole ring. This dual donor-acceptor capability is a hallmark of many dithiole-2-thione derivatives, making them versatile building blocks in materials science, particularly for the synthesis of tetrathiafulvalene (B1198394) (TTF) analogs and conducting materials.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis
DFT calculations are a powerful tool for determining the most stable three-dimensional structure of a molecule. For this compound, geometry optimization would likely reveal a nearly planar 1,3-dithiole-2-thione ring, which maximizes π-conjugation.
The conformational flexibility of this molecule arises from the rotation around the C-S bonds of the ethylthio groups. DFT studies on similar molecules often explore the potential energy surface associated with these rotations to identify the most stable conformers. It is anticipated that the lowest energy conformation would involve a staggered arrangement of the ethyl groups to minimize steric hindrance. The planarity of the central ring system is crucial for enabling effective intermolecular π-π stacking interactions in the solid state.
Molecular Dynamics Simulations of this compound in Solution and Solid State
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. In solution, MD simulations could be used to study the conformational dynamics of the ethylthio groups and their interaction with solvent molecules. This would help in understanding how the solvent environment influences the molecule's shape and reactivity.
In the solid state, MD simulations can model the packing of molecules in a crystal lattice and predict material properties such as thermal stability and mechanical strength. For a molecule like this compound, which has a propensity for ordered packing, MD simulations could be instrumental in understanding the nature and strength of intermolecular forces that govern its crystal structure.
Computational Prediction of Spectroscopic Signatures (Beyond Basic Identification)
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical models. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). For this molecule, the transitions would likely be of the π-π* and n-π* type, originating from the conjugated dithiole-2-thione core.
Vibrational spectra (Infrared and Raman) can also be computed using DFT. The calculated frequencies and intensities of the vibrational modes can aid in the interpretation of experimental spectra. Key vibrational modes would include the C=S stretching of the thione group and various C-S stretching and bending modes of the dithiole ring and ethylthio substituents.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Predicted Key Features |
|---|---|
| UV-Vis | Strong π-π* transitions in the UV region, weaker n-π* transitions at longer wavelengths. |
| Infrared (IR) | Characteristic C=S stretching frequency, multiple C-S stretching and bending modes. |
| Raman | Strong signals for symmetric vibrations of the dithiole ring. |
Modeling of Intermolecular Interactions and Self-Assembly Propensities of this compound
The sulfur-rich nature of this compound suggests a strong tendency for intermolecular interactions, particularly S---S contacts. These interactions are crucial in directing the self-assembly of the molecules in the solid state, leading to ordered structures.
Computational modeling can be employed to investigate the nature and strength of these non-covalent interactions. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are often used to visualize and quantify these interactions. It is expected that the crystal packing of this compound would be dominated by a network of S---S interactions, leading to the formation of one- or two-dimensional supramolecular architectures. This propensity for self-assembly is a key feature that makes this class of compounds interesting for applications in organic electronics and materials science. Studies on analogous molecules have shown that these S---S interactions play a significant role in facilitating charge transport in the solid state.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4,5 Bis Ethylthio 1,3 Dithiole 2 Thione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4,5-bis(ethylthio)-1,3-dithiole-2-thione in solution. While specific experimental data for this compound is not extensively published, a detailed analysis can be predicted based on its constituent functional groups and data from analogous molecules. nih.govresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, characterized by the signals from the two equivalent ethyl groups. This would manifest as a triplet corresponding to the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–SCH₂) protons, arising from scalar coupling between them.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural information. Distinct signals are anticipated for each unique carbon environment: the thione carbon (C=S), the olefinic carbons of the dithiole ring (C=C), and the methylene and methyl carbons of the ethylthio substituents. The chemical shift of the thione carbon is particularly characteristic, typically appearing significantly downfield due to its deshielding environment. dergipark.org.tr
The following table outlines the predicted NMR chemical shifts for this compound.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | -S-CH₂-CH₃ | ~2.8 - 3.2 | Quartet | ~7.4 |
| ¹H | -S-CH₂-CH₃ | ~1.2 - 1.5 | Triplet | ~7.4 |
| ¹³C | C=S | ~205 - 215 | Singlet | - |
| ¹³C | C=C | ~130 - 140 | Singlet | - |
| ¹³C | -S-CH₂-CH₃ | ~30 - 35 | Singlet | - |
| ¹³C | -S-CH₂-CH₃ | ~14 - 16 | Singlet | - |
Vibrational Spectroscopy: Attenuated Total Reflectance (ATR) and Raman Spectroscopy for Functional Group Probing
Vibrational spectroscopy techniques, including ATR-FTIR and Raman, are powerful for identifying the functional groups within this compound by probing their characteristic molecular vibrations. nih.gov
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: The infrared spectrum is expected to be dominated by several key absorption bands. A strong band between 1000 and 1100 cm⁻¹ is characteristic of the C=S (thione) stretching vibration. The C=C stretching of the dithiole ring would likely appear in the 1500–1600 cm⁻¹ region. Vibrations associated with the C-S single bonds are typically found in the 600–800 cm⁻¹ range. The aliphatic C-H stretching and bending modes of the ethyl groups would be observed around 2850–3000 cm⁻¹ and 1375–1470 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=S and C=C stretching vibrations are also Raman active and often produce strong signals. Due to the presence of multiple sulfur atoms, S-S and C-S stretching modes in the low-frequency region (250–700 cm⁻¹) can be effectively probed, providing a detailed fingerprint of the sulfur-rich core. mdpi.com
The table below summarizes the expected key vibrational modes for the compound.
| Vibrational Mode | Functional Group | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Expected Intensity |
| ν(C-H) | Ethyl -CH₂, -CH₃ | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| ν(C=C) | Dithiole Ring | 1500 - 1600 | 1500 - 1600 | Medium |
| δ(C-H) | Ethyl -CH₂, -CH₃ | 1375 - 1470 | 1375 - 1470 | Medium |
| ν(C=S) | Thione | 1000 - 1100 | 1000 - 1100 | Strong |
| ν(C-S) | Dithiole & Ethylthio | 600 - 800 | 600 - 800 | Strong |
Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While the specific crystal structure of this compound is not publicly documented, analysis of closely related derivatives like 4,5-bis(methylthio)-1,3-dithiole-2-thione (B1268230) and other dithiole-2-thiones provides significant insight into the expected structural features. rsc.orgresearchgate.net
Chalcogen Bonding: The supramolecular assembly of this compound in the solid state is expected to be heavily influenced by chalcogen bonding. nih.govnih.goved.ac.uk This refers to the non-covalent interaction between an electrophilic region on a chalcogen atom (sulfur, in this case) and a nucleophilic region. nih.gov In the crystal lattice, the exocyclic thione sulfur atom can act as a chalcogen bond acceptor, while the sulfur atoms within the dithiole ring can act as donors. This leads to the formation of robust S···S networks that direct the crystal packing, often resulting in chain or sheet-like structures. rsc.orgnih.gov
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···S hydrogen bonds can play a secondary but significant role in stabilizing the crystal structure. nih.govnih.gov The hydrogen atoms of the ethyl groups can interact with the electron-rich sulfur atoms of neighboring molecules, contributing to the cohesion of the three-dimensional framework. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Thin Films
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique ideal for analyzing the elemental composition and chemical states of atoms within the top few nanometers of a material, making it suitable for characterizing thin films. researchgate.netbohrium.com For this compound, XPS would be particularly powerful for probing the different sulfur environments.
The molecule contains three chemically distinct types of sulfur atoms:
Thione Sulfur (C=S): This sulfur is in a unique double-bonded environment.
Dithiole Ring Sulfurs (-S-C=): These two sulfur atoms are part of the heterocyclic ring.
Ethylthio Sulfurs (-S-CH₂-): These two sulfur atoms are part of the side chains.
Each of these environments would result in a slightly different core-level binding energy for the S 2p electrons. By deconvoluting the high-resolution S 2p spectrum, one could quantify the relative abundance of each sulfur type, confirming the molecular integrity in a thin film. The S 2p signal for sulfides and thiols typically appears in the 162-164 eV range, while oxidized sulfur species like sulfones or sulfates appear at much higher binding energies (167-170 eV). researchgate.netxpsfitting.com The absence of signals in the higher binding energy region would confirm that the sulfur atoms have not undergone oxidation during film preparation or processing.
| Sulfur Environment | Expected S 2p₃/₂ Binding Energy (eV) | Notes |
| Thione (C=S) | ~162.0 - 163.0 | Generally at a lower binding energy within the sulfide (B99878) range. |
| Dithiole Ring (-S-C=) | ~163.0 - 164.0 | Typical for heterocyclic C-S bonds. |
| Ethylthio (-S-CH₂-) | ~163.5 - 164.5 | Typical for alkyl sulfide C-S bonds. |
Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Complex Formation
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization, which helps to confirm its structure. Electron Impact (EI) ionization would likely be used for this volatile compound.
The mass spectrum would show a prominent molecular ion peak [M]⁺•. The high relative abundance of sulfur isotopes (³⁴S) would result in a characteristic [M+2] peak approximately 22% the intensity of the [M]⁺• peak, confirming the presence of five sulfur atoms.
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:
Loss of an ethyl radical: Cleavage of a C-S bond to lose •CH₂CH₃ (29 u), resulting in a stable cation.
Loss of ethene: A rearrangement reaction leading to the elimination of CH₂=CH₂ (28 u) and the formation of a thiol group.
Cleavage of the ethylthio group: Loss of the entire •SCH₂CH₃ fragment (61 u).
Ring Fragmentation: Subsequent fragmentations could involve the cleavage of the dithiole ring, potentially through the loss of CS₂ (76 u).
These fragmentation pathways are common for sulfur-containing heterocyclic compounds. sapub.orgarkat-usa.org Furthermore, mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for characterizing metal complexes. When this compound acts as a ligand, ESI-MS can detect the intact metal-ligand complex, with the observed mass and isotopic distribution confirming the stoichiometry and the identity of the metal center.
Reactivity and Derivatization Studies of 4,5 Bis Ethylthio 1,3 Dithiole 2 Thione
Thionation and De-thionation Reactions of the Dithiole-2-thione Core
The synthesis of the 1,3-dithiole-2-thione (B1293655) core often involves the thionation of a corresponding 1,3-dithiole-2-one precursor. This transformation is typically achieved using powerful thionating agents. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most common reagents employed for converting a carbonyl group into a thiocarbonyl group. nih.gov The reaction mechanism generally involves a [2+2] cycloaddition of the thionating agent to the C=O bond, followed by cycloreversion to yield the C=S bond.
Conversely, de-thionation, the conversion of the thione back to a ketone (1,3-dithiole-2-one), can be accomplished through various oxidative or phosphite-mediated reactions. For instance, reactions with mercuric acetate (B1210297) or other oxidizing agents can replace the sulfur atom with oxygen. More commonly in the context of creating tetrathiafulvalene (B1198394) (TTF) precursors, the thione is coupled with its corresponding ketone derivative using trivalent phosphorus compounds like triethyl phosphite. nih.gov Additionally, modern electrochemical methods are emerging for the desulfurization of heterocyclic thiones, offering a greener alternative to traditional chemical reagents. nih.gov These reactions typically proceed via an oxidative mechanism where the C–S bond is cleaved. nih.gov
Nucleophilic and Electrophilic Reactivity at the Thione Moiety
The exocyclic thiocarbonyl (C=S) group is a key center of reactivity in 4,5-bis(ethylthio)-1,3-dithiole-2-thione. The carbon atom is electrophilic, while the sulfur atom is nucleophilic, allowing for a dual mode of reactivity.
Nucleophilic Reactivity: The sulfur atom of the thione group can act as a nucleophile, particularly in reactions with alkylating agents. However, the most significant reaction involving the nucleophilicity of the thione sulfur is its self-coupling or cross-coupling with a dithiole-2-one analogue, typically mediated by phosphites. This reaction is a cornerstone in the synthesis of tetrathiafulvalenes (TTFs). The reaction is believed to proceed through a dimer intermediate, which then extrudes sulfur to form the central double bond of the TTF core. nih.govrsc.org
Electrophilic Reactivity: The carbon atom of the thione group is susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This is a characteristic reaction of thiocarbonyl compounds. For example, organolithium reagents or Grignard reagents can add to the C=S bond to form a new carbon-carbon bond, resulting in a transient dithiolate intermediate after the C-S bond breaks. This reactivity is analogous to the addition of nucleophiles to aldehydes and ketones. libretexts.orgclockss.org
A summary of key reactions at the thione moiety is presented in the table below.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Electrophilic Coupling | Triethyl phosphite, 1,3-dithiol-2-one | Tetrathiafulvalene (TTF) | nih.gov |
| Nucleophilic Addition | Organolithium compounds (RLi) | Dithiolate adducts | wikipedia.orgclockss.org |
| Desulfurization/Oxidation | Hg(OAc)₂, Electrochemical methods | 1,3-dithiol-2-one | nih.gov |
Cycloaddition Reactions Involving the Dithiole Ring System
The 1,3-dithiole-2-thione framework can participate in cycloaddition reactions, acting either as a 1,3-dipole or as a dipolarophile. These reactions provide pathways to more complex, often spirocyclic, heterocyclic systems. The most studied of these are [3+2] cycloadditions with activated alkynes. nih.govnih.gov
In a typical reaction, the dithiolethione reacts with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction often proceeds via a 1,3-dipolar cycloaddition mechanism where the C=S bond and an adjacent C-S bond of the ring participate, leading to the formation of a spiro-1,3-dithiole derivative. nih.govnih.gov In some cases, the dithiolethione itself can act as a 1,3-dipole after ring opening, reacting with dipolarophiles to form new five-membered rings with the expulsion of a small molecule like carbon disulfide. rsc.org These cycloaddition pathways are highly valuable for constructing complex sulfur-containing heterocycles. bgu.ac.il
Metal Coordination Chemistry of this compound as a Ligand
The sulfur-rich nature of this compound makes it an excellent ligand for a wide range of transition metals. It can coordinate to metal centers through the exocyclic thione sulfur atom or through the sulfur atoms of the ethylthio groups, often exhibiting versatile coordination modes.
Complexes of ligands similar to this compound have been synthesized with various transition metals, including but not limited to Cu(I), Ag(I), Ni(II), Pd(II), Pt(II), and Au(III). researchgate.net The synthesis typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be mononuclear, binuclear, or polymeric, depending on the metal, the counter-ion, and the reaction conditions.
Characterization of these complexes is performed using a combination of analytical techniques:
Infrared (IR) Spectroscopy: Coordination through the thione sulfur atom typically leads to a shift in the C=S stretching frequency to a lower wavenumber compared to the free ligand.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand within the complex, although paramagnetic metals can lead to signal broadening.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, revealing bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov
Elemental Analysis: Confirms the stoichiometry of the metal-ligand complex.
The coordination of this compound to a metal center significantly influences its electronic properties.
Spectroscopic Properties: The UV-Vis spectra of the metal complexes often exhibit new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. These transitions are typically at lower energies (longer wavelengths) than the π-π* transitions of the free ligand. For certain metals, particularly lanthanides, the ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then luminesces. mdpi.com
Electrochemical Properties: Cyclic voltammetry is a powerful tool for investigating the redox behavior of these metal complexes. The ligand itself is redox-active, and its coordination to a metal can either stabilize or destabilize certain oxidation states. The resulting metal-thione complexes often display multiple reversible or quasi-reversible redox waves, corresponding to both metal-centered and ligand-centered electron transfer processes. nih.gov These properties are of great interest for the development of molecular conductors and switches.
The table below summarizes typical spectroscopic and electrochemical data for related metal-dithiolene complexes.
| Complex Type | Spectroscopic Feature (UV-Vis) | Electrochemical Feature (CV) | Reference(s) |
| [Ni(dithiolene)₂]ⁿ | Intense absorption in NIR region | Multiple reversible redox waves | researchgate.netnih.gov |
| [Pt(dithiolene)₂]ⁿ | Strong LMCT bands | Accessible oxidation and reduction states | nih.gov |
| [Cu(dithiolene)₂]ⁿ | Lower energy charge-transfer bands | Reversible Cu(II)/Cu(I) couple | researchgate.net |
Functionalization of the Ethylthio Side Chains for Advanced Material Synthesis
The ethylthio (-SCH₂CH₃) groups on the periphery of the molecule are not merely passive substituents; they offer further opportunities for chemical modification. Functionalization of these side chains is a key strategy for tuning the physical properties of the molecule and for synthesizing more complex materials.
One of the most important transformations is the cleavage of the S-alkyl bond to generate the corresponding dithiolate, known as 4,5-dimercapto-1,3-dithiole-2-thione (dmit). This is often achieved by treatment with sodium in liquid ammonia (B1221849) or with sodium methoxide. researchgate.net The resulting dmit dianion is a crucial building block for the synthesis of molecular conductors and superconductors, as it can be complexed with various metals. researchgate.net
Another potential functionalization pathway is the oxidation of the thioether sulfur atoms. Using controlled oxidizing agents, the thioethers can be converted to sulfoxides or sulfones. researchgate.netmasterorganicchemistry.com This transformation dramatically alters the electronic and solubility properties of the molecule. Oxidation of benzylic carbons, if present, can also be achieved with strong oxidizing agents like potassium permanganate, though this is less relevant for the simple ethyl group. researchgate.netlibretexts.org These modifications can be used to influence the intermolecular interactions and solid-state packing of derived materials.
Applications of 4,5 Bis Ethylthio 1,3 Dithiole 2 Thione in Advanced Materials Science
Precursor Role in the Synthesis of Tetrathiafulvalene (B1198394) (TTF) Derivatives
The primary application of 4,5-Bis(ethylthio)-1,3-dithiole-2-thione in materials science is its role as a precursor to tetrathiafulvalene (TTF) derivatives. These derivatives are the cornerstones of many organic conductors due to their ability to form stable radical cations and participate in the formation of mixed-valence stacks in the solid state, which facilitates charge transport.
Electrosynthesis and Chemical Synthesis of TTF-Type Donor Molecules
The conversion of this compound into its corresponding TTF derivative, tetrakis(ethylthio)tetrathiafulvalene (B28462), can be achieved through both chemical and electrochemical methods.
Chemical synthesis often involves a coupling reaction of the corresponding 1,3-dithiole-2-one or 1,3-dithiolium salt, which can be derived from the thione. A common method is the phosphite-mediated coupling of the 1,3-dithiole-2-one derivative. This reaction typically involves heating the precursor in the presence of a phosphite, such as triethyl phosphite, which acts as a coupling agent to yield the TTF derivative. While specific yields for the ethylthio derivative are not always reported, this method is a well-established route for a variety of TTF analogues.
Electrosynthesis provides an alternative route to TTF derivatives and is particularly useful for the preparation of radical cation salts directly. The electrochemical oxidation of the precursor can lead to the formation of the TTF derivative through the coupling of electrochemically generated intermediates. This method allows for the direct crystallization of charge-transfer salts on the electrode surface by performing the electrolysis in the presence of a suitable counter-anion. For instance, the electrolytic oxidation of BEDT-TTF, a related compound, in the presence of various anions has been shown to produce high-quality single crystals of radical-cation salts. researchgate.netnih.gov While detailed procedures for the direct electrosynthesis of the neutral tetrakis(ethylthio)tetrathiafulvalene are less common, the principles of electrochemical coupling of dithiolethiones are well-established.
| Synthesis Method | Description | Typical Reagents/Conditions |
| Chemical Synthesis | Coupling of 1,3-dithiole-2-one precursors. | Triethyl phosphite, heating. |
| Electrosynthesis | Anodic oxidation of the dithiolethione precursor to form radical cations which then couple and can be crystallized as salts. | Acetonitrile, supporting electrolyte (e.g., Bu4NPF6), constant current or potential. |
Design Principles for Novel Organic Donor Materials based on this compound
The design of novel organic donor materials based on this compound is guided by several key principles aimed at optimizing their electronic and structural properties for enhanced performance in electronic devices.
The peripheral ethylthio groups play a crucial role in the properties of the resulting TTF derivatives. These flexible alkylthio chains can influence the solubility of the molecule, which is an important consideration for solution-based processing of organic electronic devices. Furthermore, the ethylthio groups can impact the intermolecular interactions in the solid state. The arrangement of these side chains affects the packing of the donor molecules in the crystal lattice, which in turn influences the electronic coupling between adjacent molecules and, consequently, the charge transport properties of the material.
Structure-property relationship studies on TTF derivatives have shown that the nature of the peripheral substituents can be used to fine-tune the redox potentials of the donor molecule. mdpi.com The electron-donating nature of the ethylthio groups helps to lower the oxidation potential of the TTF core, making it a stronger electron donor. The flexibility of these groups can also allow for a variety of packing motifs, which can be exploited to control the dimensionality of the resulting organic conductors.
Formation of Charge-Transfer Complexes and Organic Conductors
Derivatives of this compound are excellent electron donors and readily form charge-transfer (CT) complexes with suitable electron acceptors. These CT complexes are the basis for a wide range of organic conductors, with electrical properties that can be tuned from semiconducting to metallic.
Synthesis and Crystallization of Charge-Transfer Salts
Charge-transfer salts are typically synthesized by the direct reaction of the neutral donor molecule with an electron acceptor or through electrochemical crystallization. In the direct reaction method, solutions of the donor and acceptor are mixed, leading to the precipitation of the CT salt. The choice of solvent is critical for obtaining high-quality single crystals suitable for structural and electrical characterization.
Electrochemical crystallization is a powerful technique for growing single crystals of radical cation salts. researchgate.net In this method, a constant current or potential is applied to a solution containing the donor molecule and a supporting electrolyte with the desired counter-anion. The slow oxidation of the donor at the anode leads to the formation of radical cations, which then crystallize with the counter-anion to form the charge-transfer salt. This technique allows for precise control over the crystal growth process and often yields crystals of high purity and perfection.
Donor-Acceptor Interactions and Charge Transport Mechanisms in this compound Derived Materials
The electrical properties of charge-transfer salts derived from this compound are governed by the interactions between the donor and acceptor molecules and the packing of the donor molecules in the crystal lattice. In the solid state, the donor molecules often form segregated stacks, and the degree of charge transfer from the donor to the acceptor determines the density of charge carriers.
Charge transport in these materials occurs primarily along the stacks of the donor molecules. The efficiency of charge transport is highly dependent on the intermolecular overlap between the π-orbitals of adjacent donor molecules. The ethylthio groups can influence this overlap by affecting the crystal packing. Short intermolecular S---S contacts are often observed in the crystal structures of these materials and are believed to play a significant role in facilitating charge transport. nih.gov The conductivity of these materials can range from semiconducting to metallic, with some systems exhibiting superconductivity at low temperatures. The charge transport mechanism can be described by either a band-like model for highly ordered systems with strong intermolecular coupling or a hopping model for more disordered systems. nih.gov
| Property | Description | Factors Influencing the Property |
| Charge Transfer | The partial or complete transfer of an electron from the donor (TTF derivative) to an acceptor molecule or anion. | Electron affinity of the acceptor, ionization potential of the donor. |
| Crystal Packing | The arrangement of molecules in the solid state, often in segregated stacks of donors and acceptors. | Molecular geometry, intermolecular interactions (e.g., S---S contacts, hydrogen bonding). |
| Conductivity | The ability of the material to conduct electricity, ranging from insulating to metallic. | Degree of charge transfer, intermolecular electronic coupling, temperature. |
Applications in Organic Electronics and Optoelectronics
The unique electronic properties of materials derived from this compound make them promising candidates for a variety of applications in organic electronics and optoelectronics.
Derivatives of this compound have been investigated as the active semiconductor layer in organic field-effect transistors (OFETs) . researchgate.net The performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor, which is directly related to the crystal packing and intermolecular electronic coupling. The ability to tune the properties of TTF derivatives through chemical modification of the peripheral groups offers a pathway to optimize their performance in OFETs.
In the field of optoelectronics , these materials can be used in photodetectors and solar cells. The formation of donor-acceptor complexes leads to strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, which is a prerequisite for efficient light harvesting. Upon absorption of light, charge separation can occur at the donor-acceptor interface, generating free charge carriers that can be collected to produce a photocurrent. While specific device performance data for derivatives of this compound are not extensively reported, the broader class of TTF-based materials has shown significant promise in these applications. rsc.orgrsc.org
Organic Field-Effect Transistors (OFETs) Utilizing Thione Derivatives
The core structure of this compound is a foundational component in the design of advanced organic semiconductors. While research on this specific molecule in Organic Field-Effect Transistors (OFETs) is limited, its derivatives and related sulfur-rich heterocyclic compounds have shown significant promise as active materials. These materials are integral to OFETs, which are essential components in next-generation electronics like flexible displays, sensors, and RFID tags.
Derivatives of the 1,3-dithiole-2-thione (B1293655) family are explored for their potential in charge transport, a key requirement for the semiconductor channel in an OFET. The performance of these materials is often evaluated based on their charge carrier mobility and the on/off ratio of the transistor. For instance, bis(1,3-dithiol-2-ylidene) compounds, which are π-expanded analogs, have been studied for their application in thin-film OFETs. researchgate.net One such derivative, bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole) (BTQBT), has demonstrated p-type (hole-transporting) semiconductor behavior with impressive performance metrics. researchgate.net Under optimal growth conditions in a vacuum, BTQBT films have achieved a hole mobility of up to 0.2 cm²/V·s and a high on/off ratio of 10⁸. researchgate.net
Other related structures, such as those based on tetrathienoacene (TTA) and dithieno[3,2-b:2′,3′-d]thiophene (DTT), further illustrate the potential of sulfur-containing heterocycles in OFETs. A TTA derivative end-capped with 4-hexyl-phenyl groups has shown ambipolar charge transport (transporting both holes and electrons) with a hole mobility as high as 0.68 cm² V⁻¹s⁻¹. bohrium.com Similarly, single-crystal OFETs based on a 2,6-disubstituted DTT derivative have exhibited high performance, with a maximum mobility of 1.26 cm² V⁻¹s⁻¹ and an on/off ratio between 10⁶ and 10⁸. nih.gov These findings underscore the principle that engineering the molecular structure of thione and dithiole derivatives is a viable strategy for developing high-performance organic semiconductors for transistor applications.
| Compound/Derivative Class | Charge Carrier Mobility (cm²/V·s) | On/Off Ratio | Charge Transport Type | Reference |
|---|---|---|---|---|
| Bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole) (BTQBT) | 0.2 | 10⁸ | p-type | researchgate.net |
| (Hex-Ph)₂-Tetrathienoacene | 0.68 | Not Specified | Ambipolar | bohrium.com |
| 2,6-DADTT Single Crystal | 1.26 (highest) | 10⁶ - 10⁸ | p-type | nih.gov |
Photovoltaic Applications: Role in Donor-Acceptor Blends
In the field of organic photovoltaics (OPVs), the 1,3-dithiole-2-thione moiety is a valuable building block for synthesizing electron-donor materials. OPVs typically employ a bulk heterojunction (BHJ) architecture, which consists of a blend of an electron-donating and an electron-accepting material. The efficiency of these devices is highly dependent on the electronic properties and morphology of this donor-acceptor blend. whiterose.ac.uk
Derivatives incorporating structural elements similar to this compound are used to construct donor-acceptor (D-A) conjugated polymers. These polymers are designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge separation at the donor-acceptor interface. For example, D-A polymers containing 4,7-bis(thiophen-2-yl)benzo[c] documentsdelivered.comshu.ac.uknih.govthiadiazole (DTBT), a related sulfur- and nitrogen-rich heterocycle, have been synthesized for use in polymer solar cells. nih.gov A polymer solar cell based on a blend of a DTBT-based polymer (PTOBDTDTBT) and a fullerene acceptor (PC₇₁BM) achieved a power conversion efficiency (PCE) of 6.21%, with an open-circuit voltage (Voc) of 0.80 V and a short-circuit current density (Jsc) of 11.94 mA cm⁻². nih.gov
The strategic design of these polymers, often involving the copolymerization of electron-rich (donor) and electron-deficient (acceptor) units, allows for tuning of the material's band gap and absorption spectrum to better match the solar spectrum. Copolymers of benzo[1,2-b:4,5-b′]dithiophene and thiazole (B1198619) derivatives have also been developed for solar cell applications, achieving PCEs up to 4.42% when blended with PC₇₁BM in an inverted device structure. rsc.org Similarly, copolymers based on pyrene (B120774) and dithienyl-benzo[c]- documentsdelivered.comshu.ac.uknih.govthiadiazole have been studied, with one such polymer (PPEH-DT2BT-8) showing a PCE of 1.83% in a BHJ device with PC₇₀BM. whiterose.ac.ukresearchgate.net These examples highlight the critical role that sulfur-rich heterocyclic building blocks play in the development of efficient organic materials for solar energy conversion.
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |
|---|---|---|---|---|---|---|
| PTOBDTDTBT | PC₇₁BM | 6.21% | 0.80 V | 11.94 mA/cm² | 65.10% | nih.gov |
| PT-Tz-DTffBT (Inverted Device) | PC₇₁BM | 4.42% | Not Specified | Not Specified | Not Specified | rsc.org |
| PPEH-DT2BT-8 | PC₇₀BM | 1.83% | Not Specified | Not Specified | Not Specified | whiterose.ac.ukresearchgate.net |
| PBTDzTV | PC₇₁BM | 8.04% | 0.87 V | 13.14 mA/cm² | 70.4% | researchgate.net |
Exploitation in Supramolecular Chemistry and Self-Assembled Systems
The compound this compound and its analogs are highly effective building blocks in supramolecular chemistry due to their sulfur-rich structure. The multiple sulfur atoms—in the thiocarbonyl group (C=S) and the dithioether linkages—can act as coordination sites for metal ions and participate in various non-covalent interactions.
Research on the closely related 4,5-bis(methylthio)-1,3-dithiole-2-thione (B1268230) has demonstrated its versatility in forming coordination polymers with metal ions like copper(I) and silver(I). researchgate.net This ligand typically coordinates to metal centers through its thiocarbonyl sulfur atom. researchgate.net However, additional interactions involving the thioether sulfur atoms can lead to the formation of extended polymeric structures, such as one-dimensional molecular wires. researchgate.net The resulting supramolecular architectures are stabilized by a combination of metal-ligand coordination and short S···S van der Waals interactions. researchgate.net
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The structural features of this compound make it a potential candidate for integration into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Although direct incorporation of this specific molecule is not widely documented, the use of related thiophene- and thiazole-based linkers is well-established in the synthesis of these advanced materials. nih.govmdpi.commdpi.com
In MOFs, the sulfur atoms of the dithiole-thione core could act as coordination sites for metal nodes, analogous to how thiophene-dicarboxylate or thiadiazole-based ligands are used to build frameworks. mdpi.comrsc.org MOFs constructed from sulfur-containing linkers have shown promise in applications such as luminescence-based sensing. mdpi.commdpi.com The electron-rich nature of the sulfur atoms can influence the electronic properties of the resulting framework, making such materials interesting for catalysis or gas separation.
In the context of COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, derivatives of this compound could be functionalized to act as monomers. Thiophene-based building blocks have been successfully used to synthesize COFs with potential applications in electronic devices, owing to their ability to form stacked, ordered structures ideal for charge transport. nih.govnih.gov The incorporation of sulfur-rich units is a strategy for tuning the electronic and photophysical properties of COFs for applications in photocatalysis and photovoltaics. mdpi.comresearchgate.net The synthesis of COFs from thiophene (B33073) derivatives demonstrates a clear pathway for how a functionalized 1,3-dithiole-2-thione molecule could be integrated into these robust and porous polymer networks. nih.govresearchgate.net
Advanced Electrochemical Studies of 4,5 Bis Ethylthio 1,3 Dithiole 2 Thione and Its Redox Products
Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination
No specific redox potential values for 4,5-Bis(ethylthio)-1,3-dithiole-2-thione, as determined by cyclic voltammetry or chronoamperometry, were found in the available literature. For related compounds, these studies are typically performed to assess their electron-donating capabilities and the stability of their oxidized species, which is crucial for their application in molecular conductors.
Electrochemical Dimerization and Polymerization Processes
There is no available data to suggest that this compound undergoes electrochemical dimerization or polymerization under typical experimental conditions. While electropolymerization is a common technique for creating conductive polymer films from monomers like thiophenes and their derivatives, this process has not been reported for this compound itself.
Spectroelectrochemistry for Real-Time Observation of Redox-Induced Transformations
Spectroelectrochemical studies, which correlate electrochemical events with changes in UV-Vis-NIR absorption spectra, have not been published for this compound. Such studies are invaluable for identifying the electronic structure of redox species (e.g., radical cations and dications) and are commonly applied to the final TTF products derived from dithiole-2-thione precursors.
Application of Electrochemical Principles in Material Fabrication and Device Performance
The primary application of this compound is as a synthetic building block. The electrochemical principles relevant to its function are implicitly linked to its role in forming the core of tetrathiafulvalene (B1198394) derivatives. These TTF derivatives are the active components in various materials and devices, including organic conductors, superconductors, and components of molecular electronics. However, direct applications of the precursor compound based on its own electrochemical properties are not described.
Future Research Directions and Emerging Paradigms for 4,5 Bis Ethylthio 1,3 Dithiole 2 Thione
Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
The advancement of synthetic methodologies for 4,5-Bis(ethylthio)-1,3-dithiole-2-thione is increasingly guided by the principles of green chemistry, which prioritize efficiency and environmental sustainability. researchgate.netchemijournal.com Future research will focus on moving beyond traditional multi-step, high-dilution syntheses toward more streamlined and sustainable processes.
Key areas of development include:
Microwave-Assisted Synthesis: The application of microwave irradiation offers a powerful tool to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.in This technique is particularly promising for the synthesis of heterocyclic compounds.
Solvent-Free and Alternative Solvent Systems: Research is shifting towards solvent-free reaction conditions or the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) to minimize the environmental footprint associated with volatile organic compounds (VOCs). chemijournal.comfrontiersin.org
Catalytic Approaches: The development of novel, reusable catalysts can enhance selectivity and reduce the need for stoichiometric reagents that generate significant waste, a core tenet of maximizing atom economy. chemijournal.com
| Synthetic Strategy | Key Advantages | Research Focus | Potential Impact |
|---|---|---|---|
| Conventional Multi-Step Synthesis | Well-established procedures | Yield optimization | Baseline for comparison |
| One-Pot Synthesis | Reduced waste, fewer steps, higher throughput | Catalyst and reaction condition screening | Improved process efficiency |
| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency | Optimization of power and temperature profiles | Greener and faster production |
| Solvent-Free Reactions | Elimination of solvent waste, simplified workup | Use of solid supports, grinding techniques | Significant reduction in environmental impact |
Exploration of New Derivatization Strategies for Tailored Material Properties
As a precursor, this compound is a versatile platform for creating a vast array of functional molecules. Future research will concentrate on innovative derivatization strategies to precisely control the electronic, optical, and magnetic properties of the resulting materials. A primary application of such derivatives is in the creation of molecular conductors. nih.gov
Emerging derivatization strategies include:
Functional Group Installation: Introducing diverse functional groups through alkylation, acylation, or coupling reactions allows for fine-tuning of solubility, self-assembly behavior, and electronic characteristics. researchgate.net Coupling the dithiole core with moieties like amino acids or other heterocycles can impart new functionalities. nih.gov
Polymerization: Integrating the dithiole-2-thione unit into polymer backbones or as side chains is a key strategy for developing processable, film-forming conductive materials. rsc.org This combines the unique electronic properties of the TTF-like core with the mechanical robustness of polymers.
Asymmetric Synthesis: Developing routes to asymmetrically substituted derivatives is crucial for creating materials with chiroptical properties or for applications in nonlinear optics. researchgate.net
Advanced Computational Modeling for Rational Design of Derivatives with Predetermined Electronic Structures
Computational chemistry is becoming an indispensable tool for accelerating the discovery of new materials. By predicting molecular properties before synthesis, researchers can prioritize promising candidates, saving significant time and resources.
Future computational efforts will focus on:
Density Functional Theory (DFT): DFT calculations will continue to be a cornerstone for investigating the geometries, frontier molecular orbital energies (HOMO/LUMO), and electronic coupling of this compound derivatives. nih.govworldscientific.com These calculations are vital for predicting conductivity and charge-transfer characteristics. worldscientific.comnih.gov
Predictive Modeling of Solid-State Packing: A significant challenge is predicting how molecules will arrange in a crystal, as this solid-state packing dictates the bulk electronic properties. Advanced algorithms and crystal structure prediction methods will be crucial for designing materials with optimal intermolecular orbital overlap for charge transport.
Machine Learning (ML): ML models are emerging as a powerful method to rapidly screen vast virtual libraries of potential derivatives. nih.gov By training models on existing experimental and computational data, ML can predict properties like conductivity or bandgap with increasing accuracy, guiding synthetic efforts toward the most promising molecular designs.
| Computational Method | Primary Application | Predicted Properties | Impact on Research |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure calculation of single molecules or small clusters | HOMO/LUMO energies, charge distribution, molecular geometry, reactivity | Rational design of molecular properties |
| Crystal Structure Prediction | Modeling of solid-state packing and intermolecular interactions | Crystal lattice parameters, packing motifs, transfer integrals | Design of materials with targeted bulk properties |
| Machine Learning (ML) | High-throughput virtual screening of candidate molecules | Electronic properties, solubility, synthetic accessibility | Acceleration of material discovery process |
Integration of this compound into Multi-Component Functional Systems
The future of molecular materials lies in the creation of multi-component systems where different molecular units work in concert to produce emergent properties. The sulfur atoms in this compound and its derivatives make them excellent candidates for forming coordination complexes and participating in supramolecular self-assembly. nsf.gov
Research in this area will explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using derivatives of this compound as ligands for metal ions can lead to the formation of extended networks. These materials can combine the conductivity of the organic ligand with the magnetic or catalytic properties of the metal center, creating multifunctional materials. globethesis.com
Charge-Transfer Complexes: Co-crystallizing electron-donating derivatives with electron-accepting molecules is a classic strategy for creating organic conductors and superconductors. researchgate.net Future work will seek to discover new donor-acceptor pairs with enhanced stability and higher conductivity.
Supramolecular Assembly: Exploiting non-covalent interactions, such as S···S contacts and hydrogen bonding, can guide the self-assembly of these molecules into highly ordered structures like nanowires or thin films, which are essential for device fabrication. rsc.org
Investigation of Solid-State Reactions and Phase Transitions in Derived Materials
The performance of a molecular material is intrinsically linked to its solid-state structure and behavior. Understanding and controlling solid-state phenomena is therefore critical for technological applications.
Future investigations will target:
Crystal Engineering: A deeper understanding of the role of weak intermolecular forces, particularly sulfur-sulfur interactions, will enable the rational design of crystal structures with optimized pathways for charge transport. researchgate.netacs.org
Phase Transitions: Many molecular conductors exhibit temperature- or pressure-induced phase transitions between insulating and conducting states. researchgate.net Studying these transitions is fundamental to understanding the underlying physics and could lead to applications in switching devices and sensors.
Solid-State Synthesis: Techniques like flash vacuum pyrolysis or mechanochemistry offer routes to synthesize novel solid-state structures or metastable phases that are inaccessible through conventional solution-based chemistry. frontiersin.org
Potential Roles in Quantum Computing and Spintronics Research
Molecular materials are emerging as a promising platform for quantum information science and spintronics due to the high degree of control offered by chemical synthesis. nih.govruben-group.de While direct applications of this compound are still nascent, its derivatives are poised to contribute significantly to this field.
Potential research avenues include:
Molecular Qubits: By incorporating paramagnetic metal ions or stable organic radical centers into derivatives of this compound, it may be possible to create new molecular qubits. The organic framework can be designed to protect the quantum coherence of the spin center from environmental noise. nih.govacs.org
Spintronic Devices: Materials that can transport spin-polarized electrons are the foundation of spintronics. The tunable conductivity of polymers and charge-transfer salts derived from this thione could be exploited to create molecular wires or switches in spintronic circuits.
Integration into Devices: A major challenge is the integration of single molecules or molecular assemblies into solid-state device architectures. synchrotron-soleil.fr Research will focus on developing methods to position and orient these functional molecules on surfaces to create scalable quantum devices. synchrotron-soleil.frqt.eu
Environmental Considerations and Sustainable Chemistry in Thione Research and Application
As the applications of thione-based materials expand, so does the importance of addressing their environmental impact throughout their lifecycle. The principles of sustainable chemistry provide a framework for future research and development. nih.govbenthamscience.com
Key considerations include:
Green Synthesis: As outlined in section 8.1, adopting green synthetic protocols is paramount to minimizing the environmental impact of production. chemijournal.comrasayanjournal.co.in This includes maximizing atom economy, reducing the use of hazardous substances, and designing for energy efficiency. chemijournal.com
Lifecycle Analysis: Future research must consider the entire lifecycle of new materials, from the sourcing of raw materials to their end-of-life fate. This involves designing molecules that are degradable or recyclable after their useful lifetime.
Reduced Toxicity: A central goal of green chemistry is the design of chemical products with reduced intrinsic toxicity to human health and the environment. benthamscience.com Computational methods can be employed to predict the toxicological profiles of new derivatives before they are synthesized. The broader environmental impact of sulfur compounds, such as the formation of sulfur oxides upon combustion, also warrants consideration in the development and application of these materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
